N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene backbone linked to a substituted phenyl group. The phenyl substituent includes a 3-methoxy group and a 4-(2-oxopyrrolidin-1-yl) moiety, which introduces both electron-donating (methoxy) and heterocyclic (pyrrolidinone) functionalities. Its core structure aligns with sulfonamide-based therapeutics, which are often explored for receptor modulation or enzyme inhibition .
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-27-20-14-17(9-11-19(20)23-12-4-7-21(23)24)22-28(25,26)18-10-8-15-5-2-3-6-16(15)13-18/h8-11,13-14,22H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVZPQMKLAGTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, like the one in this molecule, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biological Activity
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a methoxy group, a pyrrolidine moiety, and a sulfonamide functional group. These components suggest various biological activities, particularly in the fields of oncology and analgesia.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties . The pyrrolidine ring is often associated with mechanisms that induce apoptosis in cancer cells. For instance, studies on related compounds have demonstrated effectiveness against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) with IC50 values indicating potent activity .
Analgesic Properties
The sulfonamide group in this compound has been linked to analgesic effects , which may be attributed to its interaction with pain pathways. The structural similarity to other known analgesics suggests that it could modulate pain perception through inhibition of specific enzymes or receptors involved in pain signaling.
The biological activity of this compound can be summarized based on its structural components:
| Structural Feature | Biological Activity | Mechanism |
|---|---|---|
| Methoxy Group | Enhances solubility and bioavailability | Modulates pharmacokinetics |
| Pyrrolidine Moiety | Antitumor activity | Induces apoptosis and inhibits cell proliferation |
| Sulfonamide Group | Analgesic properties | Inhibits carbonic anhydrase and other pain-related enzymes |
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of a series of compounds related to this compound. The results indicated that certain derivatives showed significant activity against A-549 and HCT116 cell lines with IC50 values ranging from 0.02 to 0.08 μmol/mL. These findings suggest that structural modifications can enhance the anticancer efficacy of the parent compound .
Another investigation focused on the mechanism of action of related pyrrolidine-containing compounds. It was found that these compounds could inhibit specific kinases involved in cell cycle regulation, leading to G1 phase arrest and subsequent apoptosis in cancer cells. This mechanism highlights the potential for developing targeted therapies based on the structure of this compound.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibits significant anticancer properties. Preliminary studies have shown its ability to induce apoptosis in various cancer cell lines, suggesting potential as a lead compound in cancer therapy. The mechanism of action may involve inhibition of specific enzymes critical for cancer cell proliferation and survival.
Enzyme Inhibition
This compound has demonstrated efficacy as an enzyme inhibitor, particularly against carbonic anhydrases. These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. Inhibition of carbonic anhydrases has implications for treating conditions like glaucoma and certain types of cancer, making this compound a candidate for further development in therapeutic applications.
Neuroprotective Effects
The 2-oxopyrrolidinone moiety in the compound is associated with neuroprotective properties. Studies suggest that derivatives containing this structure can protect neuronal cells from oxidative stress and apoptosis. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step organic reactions that may vary based on the specific reagents and conditions employed in the laboratory. Variants of this compound have been synthesized to explore the influence of structural modifications on biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-{4-[pyrrolidin-1-yl]methyl}phenylacetamide | Contains a pyrrolidine ring | Focused on anti-inflammatory effects |
| 4-Methoxy-N-{3-(2-pyrrolidinone)phenyl}acetamide | Similar amide linkage | Investigated for neuroprotective properties |
| 5-Methyl-N-{3-hydroxyphenyl}acetamide | Hydroxy group instead of methoxy | Known for analgesic effects |
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Anticancer Studies : A study published in Cancer Research highlighted the compound's ability to inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation.
- Enzyme Inhibition Research : Research published in the Journal of Medicinal Chemistry demonstrated the compound's inhibitory effects on carbonic anhydrases with IC50 values indicating strong binding affinity.
- Neuroprotection Trials : In vitro studies reported in Neuroscience Letters showed that derivatives of this compound could reduce oxidative stress markers in neuronal cultures exposed to toxic agents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 6 serves as a prime site for nucleophilic substitution, enabling derivatization through displacement.
The iodine’s leaving-group capability is enhanced by electron-withdrawing effects from the adjacent carbonyl group, facilitating efficient cross-coupling reactions .
Reduction and Oxidation Pathways
The 5-oxo group undergoes redox transformations under controlled conditions:
Reduction
-
Reagents : NaBH₄ (ethanol, 0°C) or LiAlH₄ (THF, reflux)
-
Product : 5-Hydroxy-1,4-diazepane derivative
Oxidation
-
Reagents : KMnO₄ (acidic H₂O, 50°C)
-
Product : 5-Carboxylic acid derivative
Example: Suzuki Coupling with Arylboronic Acids
This methodology is critical for synthesizing pharmacologically active biaryl systems .
Ester Hydrolysis and Functionalization
The benzyl carboxylate undergoes hydrolysis under basic conditions:
-
Conditions : NaOH (aq. THF, reflux, 4h)
-
Product : Free carboxylic acid (C₁₂H₁₃IN₂O₃)
Comparative Reactivity with Analogues
The iodine atom in the target compound significantly enhances its utility in metal-catalyzed reactions compared to non-halogenated analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Receptor Targeting
The OX1R-selective agonist (R)-YNT-3708 ((R)-18) shares structural similarities with the target compound, particularly the 5,6,7,8-tetrahydronaphthalene-sulfonamide backbone. However, (R)-18 incorporates a biphenyl sulfonamide moiety with a pyridinyl acrylamide substituent instead of the pyrrolidinone-containing phenyl group. This modification reversed receptor selectivity from OX2R to OX1R, highlighting the critical role of aryl substituents in receptor specificity.
Sulfonamide Derivatives with Varied Aromatic Substituents
lists sulfonamides such as N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (MW: 434.58) and 5-bromo-N-[4-(6-methoxy-1,3-benzothiazol-2-yl)phenyl]thiophene-2-sulfonamide (MW: 481.42). These compounds replace the target’s pyrrolidinone-methoxy phenyl group with benzothiazole or brominated thiophene systems. Key differences include:
- Electron-withdrawing vs. electron-donating groups : Bromine (electron-withdrawing) vs. methoxy (electron-donating) may influence solubility and binding kinetics.
| Compound | Molecular Weight | Key Substituents | Potential Impact |
|---|---|---|---|
| Target Compound | Not provided | 3-methoxy, 4-(2-oxopyrrolidin-1-yl) | Enhanced hydrogen-bonding capacity |
| N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-... | 434.58 | Benzothiazole, methyl | Improved lipophilicity |
| 5-bromo-N-[4-(6-methoxy-1,3-benzothiazol-2-yl)phenyl]-... | 481.42 | Bromine, methoxy | Altered electronic properties |
Stereochemical and Physicochemical Properties
The compound (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () demonstrates the importance of stereochemistry and analytical characterization. With 99% stereochemical purity and [α]D²⁰ +2.5 , its structural rigidity contrasts with the target compound’s tetrahydronaphthalene flexibility. Spectroscopic data (¹H/¹³C NMR, ESI-MS, FT-IR) from provide a benchmark for validating the target compound’s synthesis, though such data are absent for the latter .
Backbone Structural Comparisons
N-(5,6,7,8-tetrahydronaphthalene-1-yl)acrylamide (TRH1-56) () replaces the sulfonamide group with an acrylamide but retains the tetrahydronaphthalene backbone. This substitution may shift activity toward acrylamide-specific targets (e.g., kinases) versus sulfonamide-associated pathways (e.g., carbonic anhydrases) .
Preparation Methods
Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride
The tetrahydronaphthalene core is functionalized via electrophilic aromatic sulfonation , followed by chlorination. Industrial methods often employ continuous flow reactors to enhance regioselectivity and safety.
Step 1: Sulfonation of 5,6,7,8-Tetrahydronaphthalene
- Reagents : Fuming sulfuric acid (20% SO₃) at 40–50°C for 6–8 hours.
- Mechanism : Electrophilic substitution directed by the electron-donating ethylenic bridge, favoring sulfonation at the 2-position.
- Yield : 68–72% after crystallization from ethanol/water.
Step 2: Conversion to Sulfonyl Chloride
Preparation of 3-Methoxy-4-(2-oxopyrrolidin-1-yl)aniline
This intermediate is synthesized through a Ullmann-type coupling between 3-methoxy-4-nitroaniline and 2-pyrrolidone, followed by nitro reduction.
Coupling Reaction and Final Product Isolation
The sulfonamide bond is formed via nucleophilic substitution between the sulfonyl chloride and aniline intermediate.
Optimized Coupling Protocol :
- Molar Ratio : 1:1.2 (sulfonyl chloride:aniline) to ensure complete conversion.
- Base : Triethylamine (2.5 equiv) in anhydrous dichloromethane at 0–5°C.
- Reaction Time : 2 hours, with progression monitored by FT-IR (disappearance of S=O stretch at 1360 cm⁻¹).
Workup and Purification :
- Quenching : Dilute HCl (1M) to neutralize excess base.
- Extraction : Dichloromethane (3×50 mL), dried over Na₂SO₄.
- Chromatography : Silica gel column with gradient elution (hexane → ethyl acetate).
- Recrystallization : Ethanol/water (7:3) yields white crystalline product (mp 162–164°C).
Table 1: Comparative Analysis of Coupling Conditions
| Parameter | Laboratory Scale (mg) | Pilot Scale (kg) | Industrial Scale (100+ kg) |
|---|---|---|---|
| Solvent | Dichloromethane | Toluene | Continuous flow reactor |
| Temperature | 0–5°C | 20–25°C | 30°C (pressure-regulated) |
| Yield | 85% | 78% | 82% |
| Purity (HPLC) | 99.2% | 98.5% | 99.0% |
Industrial-Scale Production Challenges
Regioselectivity in Sulfonation
Industrial processes often face competing sulfonation at the 1- and 3-positions of tetrahydronaphthalene. Directed ortho-metalation techniques using lithium diisopropylamide (LDA) have been explored but increase costs. Recent advances employ microwave-assisted sulfonation (100°C, 30 min) to improve 2-position selectivity to 94%.
Pyrrolidinone Ring Stability
The 2-oxopyrrolidin-1-yl group is prone to hydrolysis under acidic conditions. Patent CN105367418A discloses protective group strategies using tert-butoxycarbonyl (Boc) during nitro reduction, later removed via trifluoroacetic acid. This approach enhances overall yield to 71%.
Analytical Characterization and Quality Control
Critical Quality Attributes :
- Identity : FT-IR (C=O stretch at 1675 cm⁻¹, S=O at 1160 cm⁻¹).
- Purity : HPLC-UV (254 nm) with <0.1% residual aniline.
- Potency : ¹H NMR integration of aromatic protons (δ 7.2–7.4 ppm) versus aliphatic signals.
Stability Studies :
- Forced Degradation :
- Acidic (0.1N HCl, 40°C): Hydrolysis of sulfonamide bond (t₁/₂ = 14 days).
- Oxidative (3% H₂O₂): Sulfoxide formation detectable at 48 hours.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. Critical steps include:
- Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) to link the tetrahydronaphthalene-sulfonyl chloride with the substituted phenylamine moiety .
- Pyrrolidinone Integration : Cyclization of intermediates using reagents like carbodiimides to form the 2-oxopyrrolidin-1-yl group .
- Optimization : Reaction temperature (60–80°C), solvent choice (DMF or THF), and reaction time (12–24 hours) significantly impact yield and purity. For example, prolonged heating in polar aprotic solvents improves cyclization but may increase side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC achieves >95% purity. Solid-phase extraction (SPE) with HLB cartridges is effective for removing polar impurities .
Q. How is the molecular structure characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : H and C NMR confirm the presence of the methoxy group (δ 3.8–4.0 ppm), sulfonamide NH (δ 7.2–7.5 ppm), and tetrahydronaphthalene protons (δ 1.5–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]) and fragments, such as the sulfonamide cleavage product .
- X-ray Crystallography : If crystals are obtainable, this method resolves the 3D arrangement of the pyrrolidinone and sulfonamide groups .
Q. What are the primary challenges in purifying this sulfonamide derivative?
- Methodological Answer :
- Hydrophobicity : The tetrahydronaphthalene moiety increases hydrophobicity, requiring gradient elution with acetonitrile/water mixtures in HPLC .
- By-Product Removal : Unreacted intermediates (e.g., sulfonyl chlorides) are removed via SPE using mixed-mode sorbents (e.g., Oasis MCX for cationic impurities) .
- Crystallization Issues : Low solubility in common solvents necessitates use of DMSO/ethanol mixtures for recrystallization .
Advanced Research Questions
Q. What contradictions exist in reported biological activities, and how can researchers resolve them?
- Methodological Answer : Discrepancies in enzyme inhibition data (e.g., IC variability across studies) may arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or co-factor availability (e.g., Mg for kinase assays). Standardizing protocols (e.g., ATP concentration in kinase assays) reduces variability .
- Cell Line Specificity : Conflicting cytotoxicity results (e.g., in cancer vs. normal cells) require dose-response studies across multiple cell lines and validation via siRNA knockdown of target proteins .
Q. How do the sulfonamide and tetrahydronaphthalene moieties contribute to the mechanism of action?
- Methodological Answer :
- Sulfonamide Group : Acts as a hydrogen-bond donor/acceptor, targeting enzyme active sites (e.g., carbonic anhydrase IX). Competitive inhibition assays with purified enzymes confirm this interaction .
- Tetrahydronaphthalene : Enhances lipophilicity, improving membrane permeability (logP ~3.5). Fluorescence polarization assays demonstrate its role in stabilizing ligand-receptor complexes .
Q. What computational methods model interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding poses in enzyme pockets (e.g., COX-2). Key interactions include π-π stacking with the tetrahydronaphthalene ring and hydrogen bonds with the sulfonamide group .
- MD Simulations : GROMACS simulations (20 ns) assess complex stability, with RMSD values <2 Å indicating stable binding .
Q. How can structure-activity relationship (SAR) studies optimize efficacy?
- Methodological Answer :
- Substituent Screening : Replace the methoxy group with halogens (e.g., -F, -Cl) to enhance metabolic stability. LC-MS/MS quantifies metabolite formation in microsomal assays .
- Heterocycle Modifications : Substitute the pyrrolidinone with a piperidinone to evaluate changes in target selectivity. Radioligand binding assays (e.g., H-labeled competitors) quantify affinity shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
